molecular formula C6H16Cl2N2O2S B1438427 4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride CAS No. 625106-56-1

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride

Cat. No.: B1438427
CAS No.: 625106-56-1
M. Wt: 251.17 g/mol
InChI Key: VEEGGSIXQDYQMN-UHFFFAOYSA-N
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Description

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference substance for drug impurities and as a reagent in biochemical research .

Preparation Methods

The synthesis of 4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride involves several steps. The primary synthetic route includes the reaction of thiomorpholine with ethylamine, followed by oxidation to introduce the dioxide group. The final product is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced to remove the dioxide group, reverting to its original thiomorpholine structure.

    Substitution: The amine group can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action depend on the specific biological system being studied. For example, in enzyme assays, it may act as an inhibitor or activator, depending on the enzyme’s active site and the compound’s structure .

Comparison with Similar Compounds

4-Thiomorpholineethylamine 1,1-dioxide dihydrochloride can be compared with other similar compounds, such as:

    Thiomorpholine: The parent compound without the dioxide group.

    Thiomorpholine 1,1-dioxide: Lacks the ethylamine group.

    Ethylamine: A simpler amine without the thiomorpholine ring.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components .

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.2ClH/c7-1-2-8-3-5-11(9,10)6-4-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGGSIXQDYQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656399
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625106-56-1
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)thiomorpholine 1,1-dioxide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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